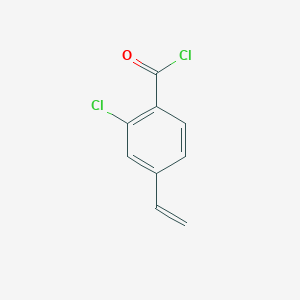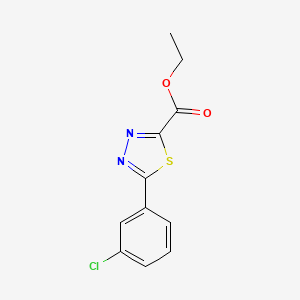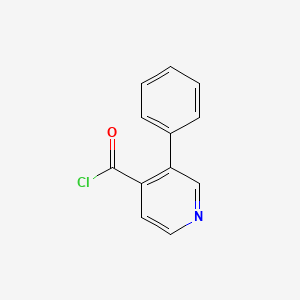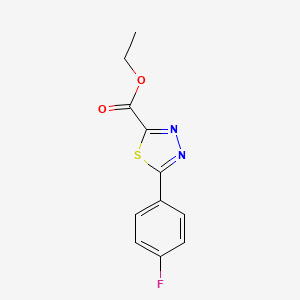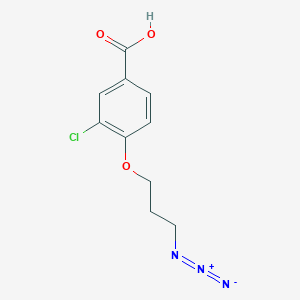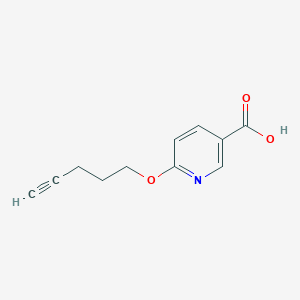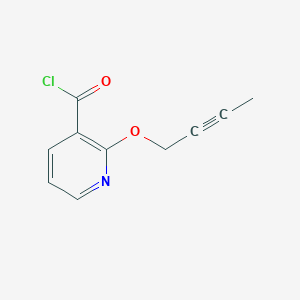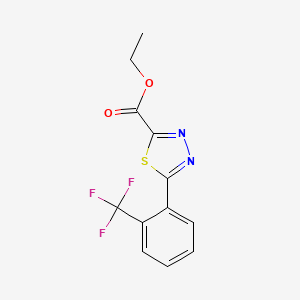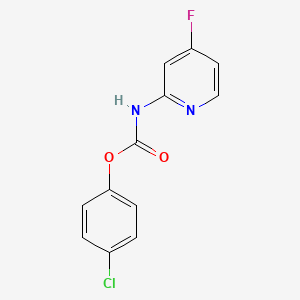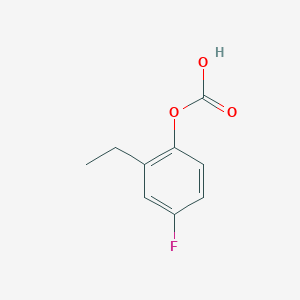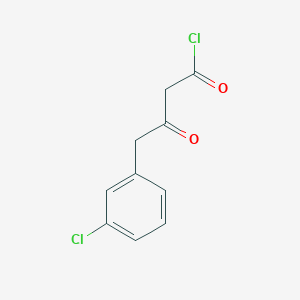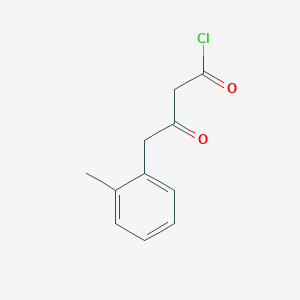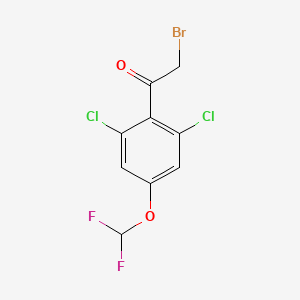
2',6'-Dichloro-4'-(difluoromethoxy)phenacyl bromide
説明
2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl bromide is a member of the phenacyl bromide family of compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl bromide typically involves the halogenation of a suitable precursor, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes halogenation, difluoromethylation, and bromination steps, with careful control of reaction conditions to maximize yield and purity .
Types of Reactions:
Substitution Reactions: 2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl bromide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the central carbon atom.
Addition Reactions: It can also undergo addition reactions with suitable reagents, leading to the formation of more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones .
科学的研究の応用
2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl bromide has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl bromide exerts its effects involves its ability to act as an electrophile in chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to create complex molecules.
類似化合物との比較
- 2’,4’-Dichloro-6’-(difluoromethoxy)phenacyl bromide
- 2’,6’-Dichloro-4’-(trifluoromethoxy)phenacyl bromide
Comparison: 2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl bromide is unique due to the specific positioning of its chloro and difluoromethoxy groups, which confer distinct reactivity and properties compared to its analogs. The presence of the difluoromethoxy group enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions.
特性
IUPAC Name |
2-bromo-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)8-5(11)1-4(2-6(8)12)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAPTTABLLBTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183128 | |
| Record name | Ethanone, 2-bromo-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804516-87-7 | |
| Record name | Ethanone, 2-bromo-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804516-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Pent-4-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1410963.png)
